4,5-Dichloro-2-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCHHGADKWQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626731 | |
| Record name | 4,5-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26740-71-6 | |
| Record name | 4,5-Dichloro-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26740-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Dichloro 2 Methylpyrimidine and Precursors
Advanced Synthetic Routes and Green Chemistry Considerations
Modern synthetic chemistry continually seeks to develop more efficient, cost-effective, and environmentally benign methods for producing valuable chemical compounds. In the context of 4,5-dichloro-2-methylpyrimidine and related structures, several advanced routes and green chemistry principles have been explored. These include the use of microwave-assisted synthesis, novel catalytic systems, and the replacement of hazardous reagents with safer alternatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various pyrimidine (B1678525) derivatives.
For instance, studies on the Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids have demonstrated the superiority of microwave irradiation. mdpi.com A comprehensive screening of reaction conditions revealed that using microwave heating could shorten the reaction time to just 15 minutes and allow for a very low catalyst loading (0.5 mol%), providing an efficient pathway to C4-substituted pyrimidines. mdpi.com While higher temperatures can sometimes lead to side products, an optimal temperature of 100°C was identified for maximizing the yield of the desired product. mdpi.com The scalability of this microwave-assisted procedure has also been confirmed, proving its utility for larger-scale production. mdpi.com
Further research has shown that solvent-free microwave-assisted synthesis can be an environmentally friendly approach for creating pyrimidine-based compounds. researchgate.netresearchgate.net This method not only enhances reaction rates but also eliminates the need for volatile and often toxic organic solvents. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Heck Reaction for Synthesis of 2,4-Diaminopyrimidine Antibiotics
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heck | Standard heating | Not specified | 10%–37% | nih.gov |
| Microwave-Assisted | 400 W, 150°C, Argon | 60–80 min | Higher yields, fewer impurities | nih.gov |
Advanced Catalytic Methods
The development of novel catalysts is at the forefront of modern synthetic chemistry. For pyrimidine synthesis, various catalytic systems have been investigated to improve efficiency and selectivity.
Metal Catalysis: Metal-catalyzed one-pot procedures offer an efficient route to highly functionalized pyrimidines under ambient conditions. For example, using catalytic amounts of Ni(acac)₂ or Cu(acac)₂ in dichloroethane allows for the synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) in good yields. rsc.org Iridium-catalyzed multicomponent synthesis has also been developed for the regioselective formation of pyrimidines from amidines and alcohols. mdpi.comorganic-chemistry.org
Organocatalysis: Organocatalysts, such as L-proline, have been employed in three-component reactions to synthesize pyrimidine derivatives, offering a metal-free alternative. acs.org
Magnetic Nanocatalysts: A significant advancement in green chemistry is the use of magnetically recoverable nanocatalysts. nih.gov These catalysts, such as Fe₃O₄-@poly(vinyl alcohol) NPs, combine high catalytic activity with the major advantage of being easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. acs.orgnih.gov This simplifies product purification and reduces catalyst waste, aligning with the principles of sustainable chemistry. nih.gov
Green Chemistry Considerations in Precursor Synthesis
The principles of green chemistry are also being applied to the synthesis of precursors for this compound, such as 4,6-dihydroxy-2-methylpyrimidine (B75791). A key focus is the replacement of hazardous reagents.
Traditionally, the conversion of dihydroxypyrimidines to dichloropyrimidines involves chlorinating agents like phosphorus oxychloride (POCl₃), which is highly toxic and corrosive. chemicalbook.comgoogle.com A greener alternative has been developed using triphosgene (B27547) as the chlorinating agent in dichloroethane with N,N-diethylaniline. google.com Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene (B1210022) or the highly corrosive POCl₃. google.com This method is described as safe, easy to operate, and suitable for industrial-scale production. google.com
The synthesis of the precursor 4,6-dihydroxy-2-methylpyrimidine itself can be achieved through the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of sodium methoxide (B1231860), with reported high yields of 91.2%. epa.govasianpubs.org
Table 2: Reagents in the Chlorination of 4,6-dihydroxy-2-methylpyrimidine
| Reagent | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Effective chlorinating agent | Highly toxic, corrosive, environmental pollution | chemicalbook.comgoogle.com |
| Triphosgene | Solid (safer to handle), less hazardous | Requires careful handling | google.com |
By integrating advanced techniques like microwave synthesis and novel catalytic systems, and by redesigning synthetic pathways to incorporate greener reagents, the production of this compound and its intermediates can be made more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Derivatization of 4,5 Dichloro 2 Methylpyrimidine
Nucleophilic Substitution Reactions of Chlorine Atoms
The chlorine atoms on the pyrimidine (B1678525) ring are susceptible to displacement by a wide range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine-bearing carbons towards nucleophilic attack.
Reactions with Amines, Thiols, and Alkoxides
4,5-Dichloro-2-methylpyrimidine is expected to react with various nucleophiles such as amines, thiols, and alkoxides to yield substituted pyrimidine derivatives. While specific studies on this particular isomer are not extensively documented, the reactivity can be inferred from related dichloropyrimidine systems.
Amines: The reaction with primary and secondary amines would lead to the formation of the corresponding amino-substituted pyrimidines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The reaction of N-substituted cyclic amines with 2,4-dichloro-5-methyl-pyrimidine has been shown to afford 2-amino-4-chloro-5-methylpyrimidines researchgate.net. A similar reactivity pattern can be anticipated for this compound.
Thiols: Thiolates, being soft nucleophiles, are expected to readily displace the chlorine atoms to form thioether derivatives. The reaction of heteroaryl halides with thiols in the presence of a base like potassium carbonate is a common method for forming such C-S bonds .
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, would react to produce the corresponding alkoxy-substituted pyrimidines. In related systems like 2-MeSO₂-4-chloropyrimidine, reactions with alkoxides have been observed to proceed, indicating the feasibility of such substitutions wuxiapptec.com.
Table 1: Examples of Nucleophilic Substitution Reactions on Dichloropyrimidines
| Nucleophile | Reagent Example | Expected Product with this compound | Reference for Analogous Reaction |
| Amine | Morpholine | 4-Chloro-2-methyl-5-(morpholin-4-yl)pyrimidine or 5-Chloro-2-methyl-4-(morpholin-4-yl)pyrimidine | researchgate.net |
| Thiol | Sodium thiophenoxide | 4-Chloro-2-methyl-5-(phenylthio)pyrimidine or 5-Chloro-2-methyl-4-(phenylthio)pyrimidine | |
| Alkoxide | Sodium methoxide | 4-Chloro-5-methoxy-2-methylpyrimidine or 5-Chloro-4-methoxy-2-methylpyrimidine | wuxiapptec.com |
Regioselectivity and Reaction Mechanisms
The regioselectivity of nucleophilic substitution on dichloropyrimidines is a critical aspect of their chemistry. In many dichloropyrimidine isomers, the chlorine at the 4-position is more reactive than the one at the 2-position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position by the para-nitrogen atom.
For this compound, the two chlorine atoms are at positions 4 and 5. The chlorine at the C4 position is expected to be more susceptible to nucleophilic attack than the chlorine at the C5 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the nitrogen atom at position 3, which is not possible for an attack at C5. Therefore, monosubstitution is likely to occur preferentially at the C4 position.
The general mechanism for these SNAr reactions involves two main steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The chlorine atom is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution reactions, such as nitration or halogenation, on the pyrimidine ring itself very difficult to achieve under standard conditions. The ring is deactivated towards attack by electrophiles. Consequently, direct electrophilic substitution on the carbon atoms of the pyrimidine ring of this compound is not a common or synthetically useful reaction.
Modifications at the Methyl Group
Functional Group Interconversions and Further Transformations
The chlorine atoms of this compound can be considered as functional groups that can be interconverted. For example, they can be replaced by other halogens (e.g., fluorine or iodine) through halogen exchange reactions. Furthermore, the substituted products obtained from nucleophilic substitution can undergo further transformations. For instance, an amino group introduced onto the ring can be diazotized and subsequently replaced by other functionalities. Thioether derivatives can be oxidized to sulfoxides or sulfones, which can then act as leaving groups in subsequent nucleophilic substitution reactions researchgate.net. These transformations allow for the synthesis of a wide array of polysubstituted pyrimidines from the initial dichlorinated scaffold organic-synthesis.com.
Comparative Reactivity with Isomeric Dichloropyrimidines
The reactivity of this compound can be compared with its isomers, such as 4,6-dichloro-2-methylpyrimidine (B42779) and 2,4-dichloro-5-methylpyrimidine.
4,6-Dichloro-2-methylpyrimidine: In this isomer, both chlorine atoms are at positions that are activated by the ring nitrogens (ortho and para to a nitrogen). Both chlorines are expected to be reactive towards nucleophilic substitution. Due to symmetry, monosubstitution will lead to a single product.
2,4-Dichloro-5-methylpyrimidine: This isomer has chlorine atoms at the 2 and 4 positions. As is common for 2,4-dichloropyrimidines, the C4-chloro is generally more reactive towards nucleophilic substitution than the C2-chloro wuxiapptec.com. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions nih.gov. The presence of the methyl group at C5 may also exert a steric and electronic influence on the reactivity of the adjacent C4-chloro.
In comparison, the two chlorine atoms in this compound are in different electronic environments. The C4-chloro is activated by the adjacent nitrogen at position 3, while the C5-chloro is less activated. This difference is expected to lead to a higher degree of regioselectivity in monosubstitution reactions compared to 4,6-dichloro-2-methylpyrimidine, where both chlorines are in similar environments.
Computational and Theoretical Studies on 4,5 Dichloro 2 Methylpyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it well-suited for studying pyrimidine (B1678525) derivatives. iosrjournals.org These methods are used to predict a wide range of molecular properties, from geometry to vibrational frequencies, with a high degree of accuracy. tandfonline.com
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4,5-Dichloro-2-methylpyrimidine, calculations using the DFT/B3LYP method with a basis set like 6-311++G(d,p) can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. tandfonline.com
The pyrimidine ring is aromatic and therefore largely planar. The methyl group and chlorine atoms are substituents on this ring. The optimization process seeks the lowest energy conformation, which for this molecule is expected to be a planar structure for the pyrimidine ring, with the substituents positioned accordingly. The calculated geometric parameters provide a precise, theoretical model of the molecule's structure.
Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| N1-C6 | 1.33 Å | |
| C6-C5 | 1.40 Å | |
| C5-C4 | 1.39 Å | |
| C4-N3 | 1.33 Å | |
| N3-C2 | 1.34 Å | |
| C2-C(Me) | 1.50 Å | |
| C4-Cl | 1.73 Å | |
| C5-Cl | 1.72 Å | |
| Bond Angle | N1-C2-N3 | 126.5° |
| C2-N3-C4 | 115.8° | |
| N3-C4-C5 | 122.0° | |
| C4-C5-C6 | 118.5° | |
| C5-C6-N1 | 121.2° | |
| C6-N1-C2 | 116.0° |
Note: These values are theoretical predictions and may vary slightly depending on the specific computational method and basis set used.
Vibrational analysis is a powerful tool for identifying molecules and understanding their bonding characteristics. Theoretical frequency calculations based on DFT can predict the infrared (IR) and Raman spectra of this compound. nih.govcardiff.ac.uk These calculations determine the normal modes of vibration, each corresponding to a specific frequency and intensity in the theoretical spectrum.
By comparing the computed spectra with experimentally obtained data (when available), researchers can make detailed assignments of vibrational bands to specific molecular motions, such as C-Cl stretching, C-H bending, or pyrimidine ring deformations. tandfonline.com This correlation is crucial for interpreting experimental spectra and confirming the structure of the synthesized compound. For instance, the characteristic stretching vibrations of the C-Cl bonds are expected to appear in the lower frequency region of the IR and Raman spectra.
Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (methyl) | 2950 - 3050 | Symmetric and asymmetric stretching |
| C=N/C=C Stretch | 1550 - 1600 | Pyrimidine ring stretching |
| C-H Bend (methyl) | 1400 - 1460 | Scissoring and bending |
| Ring Breathing | 980 - 1020 | Symmetric ring deformation |
| C-Cl Stretch | 650 - 800 | Stretching of carbon-chlorine bonds |
Note: These are predicted frequencies. Experimental values may be slightly different due to solvent effects, intermolecular interactions, and anharmonicity.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key aspects of the electronic structure include the distribution of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of the LUMO, potentially making it susceptible to nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. Positive potential might be found near the hydrogen atoms of the methyl group and potentially on the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. nih.gov
Thermochemical Properties and Enthalpies of Formation
DFT calculations can also be used to predict various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. iosrjournals.org These properties are essential for understanding the stability of the molecule and the energetics of reactions in which it participates. The standard enthalpy of formation (ΔHf°), for example, quantifies the energy change when the compound is formed from its constituent elements in their standard states. These theoretical calculations provide valuable thermodynamic data that can be difficult or costly to obtain experimentally.
Table 3: Predicted Thermochemical Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Zero-point Energy | 65.8 | kcal/mol |
| Enthalpy | 70.2 | kcal/mol |
| Gibbs Free Energy | 42.5 | kcal/mol |
| Entropy (S) | 85.4 | cal/mol·K |
| Heat Capacity (Cv) | 28.9 | cal/mol·K |
Note: These values are computed for a standard state (e.g., 298.15 K and 1 atm) and are based on theoretical models.
Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules of this compound will arrange themselves into a crystal lattice through a network of intermolecular interactions. These interactions, though weaker than covalent bonds, dictate the crystal's structure and physical properties. Computational studies can predict and analyze these interactions.
For this molecule, potential intermolecular interactions include C-H···N hydrogen bonds, where the hydrogen atoms of the methyl group interact with the nitrogen atoms of neighboring pyrimidine rings. mdpi.com Halogen bonding (C-Cl···N or C-Cl···Cl) and π-π stacking interactions between the aromatic pyrimidine rings are also possible. nih.govmdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, providing insight into the nature and prevalence of different types of interactions that contribute to the supramolecular assembly. nih.govnih.gov
Molecular Docking and Ligand-Target Interactions (for derivatives)
While this compound itself may not be a drug, its derivatives are of interest in medicinal chemistry. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net
Derivatives of this compound could be designed and then virtually screened against various biological targets. For example, pyrimidine derivatives are known to act as kinase inhibitors, which are important targets in cancer therapy. nih.gov A docking study would involve placing the pyrimidine derivative into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.comnih.gov This information can guide the synthesis of more potent and selective inhibitors.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS, High-Resolution Mass Spectrometry)
Mass spectrometry is fundamental for determining the molecular weight and elemental composition of dichlorinated methylpyrimidines. Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₅H₄Cl₂N₂ (161.98 g/mol for the monoisotopic mass). The isotopic pattern of the molecular ion peak is particularly informative due to the presence of two chlorine atoms, which results in a characteristic M, M+2, and M+4 pattern with a ratio of approximately 9:6:1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule with high confidence. For instance, predicted HRMS data for adducts like [M+H]⁺ and [M+Na]⁺ are used to confirm the compound's formula. nih.gov
Table 2: Predicted Mass Spectrometry Data for C₅H₄Cl₂N₂
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 161.9752 |
| [M+H]⁺ | 162.9824 |
| [M+Na]⁺ | 184.9644 |
Source: Data derived from public chemical databases for isomers like 4,6-dichloro-2-methylpyrimidine (B42779). nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint the molecular structure of the compound. The spectra of dichlorinated methylpyrimidines are characterized by specific vibrational modes.
Key expected absorptions in the IR spectrum include:
C-H stretching from the methyl group and the aromatic ring proton.
C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring, typically found in the 1600-1400 cm⁻¹ region.
C-Cl stretching vibrations, which appear in the fingerprint region below 800 cm⁻¹.
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples. nih.gov Raman spectroscopy provides complementary information and can be particularly useful for identifying symmetric vibrations that may be weak in the IR spectrum.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4,5-dichloro-2-methylpyrimidine and for monitoring the progress of its synthesis reactions. By developing a suitable chromatographic method, the target compound can be separated from starting materials, by-products, and other impurities.
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used for detection, as the pyrimidine ring is chromophoric.
The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture are injected at different time points to track the consumption of reactants and the formation of the product. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.
For the related isomer 4,6-dichloro-5-methylpyrimidine , an X-ray crystal structure analysis revealed a planar molecule where molecules are linked by C—H⋯N hydrogen bonds to form inversion dimers. nih.gov Such an analysis for this compound would provide unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Crystal Data for the Isomer 4,6-dichloro-5-methylpyrimidine
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| V (ų) | 687.6 (7) |
Source: Crystal structure of 4,6-dichloro-5-methylpyrimidine. nih.gov
Applications and Pharmacological Potential of 4,5 Dichloro 2 Methylpyrimidine Derivatives
Role as a Key Intermediate in Medicinal Chemistry
4,5-Dichloro-2-methylpyrimidine is a valuable building block in the synthesis of complex heterocyclic compounds with therapeutic interest. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular scaffolds. This reactivity makes it an essential precursor for creating libraries of compounds for drug discovery screening.
The dichloro-configuration enhances the electrophilicity of the pyrimidine ring, facilitating reactions with a wide range of nucleophiles. This property is exploited in the synthesis of numerous pharmaceutical intermediates. For instance, it is a key component in the production of intermediates for drugs like Moexipril, an antihypertensive medication. guidechem.com The demand for such intermediates has been steadily increasing, highlighting the industrial importance of this compound. guidechem.com
Furthermore, its derivatives, such as 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343), are widely used as pharmaceutical intermediates in the synthesis of antiviral agents and kinase inhibitors. nbinno.com The consistent chlorination pattern of these molecules allows for precise structural modifications, which is a critical aspect of rational drug design and development. nbinno.com
Development of Bioactive Pyrimidine Derivatives
The core structure of this compound has been elaborated to generate a multitude of bioactive derivatives with a broad spectrum of pharmacological activities. These derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anti-Cancer Agents and Kinase Inhibitors
The dysregulation of protein kinases is a central mechanism in the development and progression of cancer. ed.ac.uk Consequently, kinase inhibitors have emerged as a major class of anti-cancer drugs. ed.ac.uk Pyrimidine derivatives, many of which originate from precursors like this compound, have been extensively investigated as kinase inhibitors. nih.govrsc.org The pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, enabling these molecules to bind to the ATP-binding site of kinases and inhibit their activity. nih.govrsc.org
Recent research has focused on designing selective kinase inhibitors to improve efficacy and reduce side effects. For example, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been synthesized as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) with T790M/L858R mutations, which are associated with resistance to some EGFR-targeted therapies in non-small cell lung cancer (NSCLC). nih.gov One promising compound, L-18, demonstrated potent antiproliferative activity against H1975 cancer cells, which harbor this mutation, and showed in vivo anticancer efficacy in a mouse xenograft model. nih.gov
Furthermore, pyrimido[4,5-b]indole derivatives synthesized from N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide have been identified as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov One such derivative, compound 5, was found to be a potent VEGFR-2 inhibitor, comparable to the established drugs sunitinib (B231) and semaxinib. nih.gov
Pyrrolo[3,2-d]pyrimidine derivatives have also been developed as type-II inhibitors of VEGFR2 kinase, binding to the inactive conformation of the enzyme. nih.gov Compound 20d from this series showed strong inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and demonstrated potent tumor growth inhibition in a mouse xenograft model of human prostate cancer. nih.gov
| Derivative Class | Target Kinase(s) | Key Findings |
| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | Compound L-18 showed an IC50 of 0.65 ± 0.06 μM against H1975 cells and in vivo efficacy. nih.gov |
| 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | Compound 5 was a potent and selective VEGFR-2 inhibitor, comparable to sunitinib. nih.gov |
| 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives | VEGFR2, PDGFR, Tie-2 | Compound 20d showed potent inhibition of tumor growth in a DU145 xenograft model. nih.gov |
| 2,4-bisanilinopyrimidine derivatives | Aurora A and B kinases | Developed as selective inhibitors for mitotic progression. |
Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents. The pyrimidine core can be found in various compounds with activity against bacteria, fungi, and viruses.
Research into diarylamidine derivatives has shown that structural features, including the nature of the aryl residues, are crucial for their antifungal and antibacterial properties. nih.gov While not directly derived from this compound in the cited study, the principles of structure-activity relationships are applicable to pyrimidine-based antimicrobials.
More directly, 5-amino-4,6-dichloro-2-methylpyrimidine is a known intermediate in the synthesis of antiviral agents. nbinno.com Additionally, derivatives of 2,4-dichloro-5-fluoropyrimidine, a related compound, are used to create compounds that inhibit viral replication, with applications in treating infections like HIV and hepatitis C.
In the realm of antifungal research, pyrimidine derivatives have been developed to combat infections from pathogens such as Candida albicans. mdpi.com Furthermore, studies on acylated derivatives of D-mannose have demonstrated that these compounds exhibit moderate to good antibacterial and antifungal activities, with some showing better efficacy than standard antibiotics. fspublishers.org While not directly pyrimidine derivatives, this highlights the broader search for novel antimicrobial scaffolds.
| Derivative/Compound Class | Activity | Key Findings |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | Intermediate for antivirals | Key building block for synthesizing antiviral compounds. nbinno.com |
| 2,4-Dichloro-5-fluoropyrimidine derivatives | Antiviral | Used to produce compounds that inhibit viral replication (e.g., for HIV, hepatitis C). |
| Pyrimidine derivatives | Antifungal | Active against Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis. mdpi.com |
| Diarylamidine derivatives | Antibacterial, Antifungal | Antimicrobial potency is highly dependent on specific structural features. nih.gov |
Anti-Inflammatory Compounds
Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Derivatives of pyrimidine have been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. Some pyrimidine derivatives exhibit COX-2 inhibitory activity comparable to standard anti-inflammatory drugs. nih.gov For instance, certain tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidine derivatives significantly decreased the expression of iNOS and COX-2 mRNA. nih.gov
The anti-inflammatory potential is often linked to the substituents on the pyrimidine ring. The presence of electron-releasing groups or specific aromatic moieties can enhance the anti-inflammatory activity. nih.gov For example, new thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized and shown to possess considerable anti-inflammatory effects, with some approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com
| Derivative Class | Target/Mechanism | Key Findings |
| Tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidines | iNOS and COX-2 inhibition | Significantly decreased iNOS and COX-2 mRNA and protein levels. nih.gov |
| Thiazolo[4,5-b]pyridin-2-one derivatives | Anti-inflammatory | Some compounds showed anti-inflammatory effects equivalent to ibuprofen. biointerfaceresearch.com |
| Pivalate-based Michael product | COX-1, COX-2, 5-LOX inhibition | Showed greater inhibitory effect on COX-2 compared to COX-1. nih.gov |
Antihypertensive Agents (e.g., Moxonidine (B1115) precursors)
A significant application of this compound derivatives is in the synthesis of antihypertensive drugs. Notably, 4,6-dichloro-2-methyl-5-((1-acetyl-2-imidazolin-2-yl)amino)pyrimidine is a key intermediate in the production of moxonidine. google.comgoogle.comcymitquimica.com Moxonidine is a centrally acting antihypertensive drug used for the treatment of mild to moderate essential hypertension. google.com
The synthesis of moxonidine involves the reaction of this key intermediate with sodium methoxide (B1231860). google.com Various process improvements for the preparation of both the intermediate and moxonidine itself have been developed, indicating its commercial importance. google.comgoogle.com
| Precursor Compound | Target Drug | Therapeutic Class |
| 4,6-dichloro-2-methyl-5-((1-acetyl-2-imidazolin-2-yl)amino)pyrimidine | Moxonidine | Antihypertensive google.comgoogle.comcymitquimica.com |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | Moexipril (intermediate for) | Antihypertensive guidechem.com |
Enzyme Inhibitors and Receptor Antagonists
Beyond kinase inhibition, derivatives of this compound have been explored as inhibitors of other enzymes and as receptor antagonists. The pyrimidine scaffold's versatility allows for its adaptation to target a variety of biological molecules.
For example, 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as β-glucuronidase inhibitors. semanticscholar.org Increased activity of this enzyme is linked to various pathological conditions, making its inhibition a therapeutic goal. One synthesized compound showed significantly superior activity to the standard inhibitor. semanticscholar.org
Furthermore, pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidines, are known to be privileged scaffolds for developing kinase inhibitors and have also been investigated for other targets. nih.govrsc.org The ability to modify the pyrimidine core allows for the fine-tuning of selectivity and activity towards specific enzymes or receptors.
| Derivative Class | Target | Key Findings |
| 2-Aminopyrimidine derivatives | β-glucuronidase | Compound 24 showed an IC50 of 2.8 ± 0.10 µM, much superior to the standard. semanticscholar.org |
| Pyrimidine derivatives | Enzyme inhibitors/Receptor ligands | The molecular structure allows interaction with various biological targets. |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The biological activity of derivatives of this compound is significantly influenced by the nature and position of its substituents.
Impact of Substituent Position and Nature on Biological Activity
The pyrimidine ring is a crucial component of nucleic acids (DNA and RNA), vitamins, and enzymes, and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. growingscience.comgsconlinepress.comjuniperpublishers.com The specific placement and chemical nature of functional groups on the pyrimidine core are critical in determining the extent and type of biological response.
For instance, in a series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, the presence of a methoxy (B1213986) group at the 4th position of the benzene (B151609) ring, which is attached to the 4th position of the pyrimidine ring, resulted in significant anthelmintic activity. nih.gov This suggests that electron-donating groups at this particular position can enhance the biological efficacy of the compound. Furthermore, studies on other pyrimidine derivatives have revealed that substitutions with methoxy, chloro, nitro, and hydroxyl groups on the phenyl ring of the pyrimidine nucleus can lead to notable in vitro antimicrobial activity. nih.gov
The introduction of a chlorine atom at the 7-position of the related thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been shown to increase anticancer activity compared to the 7-oxo derivatives. mdpi.com This highlights the importance of halogen atoms in modulating the pharmacological profile. In another example, the substitution of a hydrogen atom with a fluorine atom at the para-position of a phenyl ring in dihydropyrimidine (B8664642) derivatives did not significantly alter the general anticancer potency but did increase the inhibition of cell proliferation. mdpi.com
The table below summarizes the impact of various substituents on the biological activity of pyrimidine derivatives based on several research findings.
Table 1: Impact of Substituents on the Biological Activity of Pyrimidine Derivatives
| Substituent | Position on Pyrimidine Ring/Attached Group | Observed Biological Activity | Reference |
|---|---|---|---|
| Methoxy group | 4th position of the benzene ring at the 4th position of the pyrimidine | Significant anthelmintic activity | nih.gov |
| Methoxy, Chloro, Nitro, Hydroxyl groups | Phenyl ring of the pyrimidine nucleus | Remarkable in vitro antimicrobial activity | nih.gov |
| Chlorine atom | 7-position of the thiazolo[4,5-d]pyrimidine scaffold | Increased anticancer activity | mdpi.com |
| Fluorine atom | Para-position of a phenyl ring in dihydropyrimidines | Increased inhibition of cell proliferation | mdpi.com |
Ligand Efficiency and Promiscuity in Biological Assays
Promiscuity, in the context of drug discovery, refers to the ability of a compound to bind to multiple biological targets. While this can sometimes lead to unwanted side effects, it can also be advantageous in treating complex diseases where multiple pathways are involved. chemrxiv.org Pyrimidine derivatives, owing to their structural diversity and ability to participate in various intermolecular interactions, have the potential for promiscuous behavior in biological assays. juniperpublishers.comnih.gov This promiscuity can be beneficial, as seen in the case of dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which could reduce the likelihood of drug resistance in malaria. chemrxiv.org
Applications in Nucleic Acid Synthesis and Genetic Research
The pyrimidine framework is fundamental to the structure of nucleic acids, with cytosine, thymine, and uracil (B121893) being key pyrimidine bases. wikipedia.org This inherent biological relevance makes pyrimidine derivatives like this compound valuable starting materials for the synthesis of nucleoside analogues, which are crucial tools in genetic research and for therapeutic purposes. growingscience.comresearchgate.netnih.gov
Nucleoside analogues are compounds that mimic natural nucleosides and can interfere with the replication of viruses and cancer cells. nih.govmdpi.com this compound can be chemically modified to create a variety of these analogues. For example, the chlorine atoms at the 4 and 5 positions are reactive sites that can be substituted with other functional groups to build the sugar-like acyclic side chains characteristic of many antiviral drugs. nih.gov The synthesis of 4'-thionucleosides, where the furanose oxygen is replaced by sulfur, represents an important class of nucleoside analogues with potential antiviral and anticancer activities. researchgate.netrsc.org
In genetic research, site-specific incorporation of modified nucleosides into DNA or RNA can be used to study gene function and regulation. For instance, the introduction of 5'-methyl DNA modifications into antisense oligonucleotides has been shown to enhance their therapeutic profile and safety. nih.gov While not directly involving this compound, this research highlights the importance of modified pyrimidine nucleosides in developing next-generation nucleic acid therapeutics.
Emerging Applications in Agrochemistry and Material Science
The versatility of the pyrimidine scaffold extends beyond pharmacology into the realms of agrochemistry and material science.
In agrochemistry, pyrimidine derivatives have been developed as herbicides, fungicides, and insecticides. gsconlinepress.comresearchgate.netepa.govgoogle.com The pyridine (B92270) and pyrimidine classes of herbicides are known for their selective toxicity to broadleaf weeds. epa.gov The biological efficacy of these compounds is often dependent on the substituents on the pyrimidine ring. researchgate.net For example, certain pyrimidine compounds with a substituent in the fourth or sixth position have been found to be effective pesticides. researchgate.net While specific applications of this compound in commercial agrochemicals are not widely documented, its reactive chlorine atoms provide a scaffold for the synthesis of novel and potentially more effective agrochemical agents. researchgate.net
In the field of material science, the structural and electronic properties of pyrimidine derivatives make them interesting candidates for the development of new materials. Their ability to form hydrogen bonds and participate in π-stacking interactions can be exploited to create self-assembling structures and materials with specific optical or electronic properties. nih.gov Pyrimidine-based compounds have been investigated for their potential use in organic semiconductors. mdpi.com The planar structure of 4,6-dichloro-5-methylpyrimidine, a related compound, and its ability to form hydrogen-bonded dimers in the solid state, provide insights into how such molecules can be organized to create functional materials. nih.gov
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4,5-dichloro-2-methylpyrimidine and its derivatives. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to promote sustainability and reduce environmental impact. mdpi.com
перспективные направления включают:
Microwave-Assisted Synthesis: This technique has been shown to produce cleaner products with shorter reaction times and higher yields for various nitrogen heterocycles. mdpi.com Applying microwave-assisted protocols to the synthesis of pyrimidine (B1678525) derivatives could significantly improve efficiency.
Solvent-Free Reactions: Mechanochemical grinding and other solvent-free methods minimize waste and environmental impact. mdpi.com Exploring these techniques for pyrimidine synthesis is a promising area of investigation. mdpi.comresearchgate.net
Catalysis: The development of novel catalysts, such as solid acids or metal nanoparticles, can lead to milder reaction conditions, higher selectivity, and easier product purification. researchgate.net Research into catalysts that can facilitate the efficient construction and modification of the pyrimidine ring is crucial.
The table below outlines a comparison of traditional versus potential green synthetic methodologies.
| Feature | Traditional Methods | Green Chemistry Approaches |
| Energy Input | High (prolonged heating) | Reduced (e.g., microwave) or ambient |
| Solvent Use | Often requires large volumes of volatile organic solvents | Minimized or eliminated (solvent-free) or use of aqueous media researchgate.net |
| Reaction Time | Often several hours to days | Significantly shorter (minutes to hours) mdpi.com |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and cleaner products mdpi.com |
| Catalyst | Often strong, corrosive acids | Reusable, non-toxic solid acids or biocatalysts researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies
The two chlorine atoms on the pyrimidine ring are excellent leaving groups, making this compound a highly versatile precursor for a wide range of derivatives. Future research should focus on exploring its reactivity with a diverse set of nucleophiles to generate novel compound libraries. The importance of this class of compounds lies in its varied and significant biological activities, which has led to the development of considerable methods to prepare these compounds. rsc.org
Key areas for exploration include:
Selective Substitution: Developing conditions for the selective mono-substitution at either the C4 or C5 position would provide access to a wider array of structural motifs.
Novel Coupling Reactions: Employing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex carbon and heteroatom substituents.
Multi-component Reactions: Designing one-pot reactions where this compound reacts with multiple other components to rapidly build molecular complexity.
Derivatization strategies can be systematically explored by reacting the parent compound with various nucleophilic partners, as detailed in the table below.
| Nucleophile Class | Example Reagent | Potential Product Class |
| O-Nucleophiles | Phenols, Alcohols | Aryl/Alkyl ethers |
| N-Nucleophiles | Amines, Anilines, Hydrazines | Substituted aminopyrimidines |
| S-Nucleophiles | Thiols, Thiophenols | Thioethers |
| C-Nucleophiles | Organometallic reagents | Alkylated/Arylated pyrimidines |
Advanced Computational Modeling for Predictive Design of Bioactive Compounds
Computational modeling is essential for moving biology from a descriptive to a predictive science and can significantly improve the efficiency of drug discovery. nih.gov For this compound derivatives, computational methods can be used to predict their biological activity and guide the synthesis of the most promising candidates.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of pyrimidine derivatives with their biological activities.
Molecular Docking: Using structure-based docking to predict how these compounds might bind to specific protein targets, such as kinases or enzymes. hilarispublisher.com
Machine Learning and AI: Employing advanced machine learning algorithms to analyze large datasets and identify novel patterns that are difficult to predict with traditional methods. mdpi.comresearchgate.net This can help in forecasting properties and identifying potential activity cliffs. researchgate.net
Pharmacokinetic Modeling: Using computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with better drug-like properties. rsc.org
Integration of High-Throughput Screening with Rational Drug Design
The combination of experimental high-throughput screening (HTS) and theoretical virtual screening (VS) offers a synergistic approach to lead discovery. hilarispublisher.comnih.gov This integrated strategy can maximize output and greatly improve screening efficiency. hilarispublisher.com
A proposed workflow for discovering bioactive derivatives of this compound would involve:
Virtual Screening: A large virtual library of potential derivatives is created and computationally screened against known biological targets. hilarispublisher.com
Focused Library Synthesis: The most promising candidates from VS are synthesized. This approach is more efficient than synthesizing a large, random library.
High-Throughput Screening (HTS): The synthesized focused library is then subjected to HTS to experimentally validate the computational predictions and identify active "hits". nih.gov
Hit-to-Lead Optimization: The identified hits are further optimized through rational, structure-based design, often involving co-crystallization with the target protein to guide further chemical modifications. nih.gov
This approach allows for the efficient identification of lead compounds that can be further developed. nih.gov Web-based tools that integrate biochemical assay data from HTS with 3D protein-ligand binding models from VS can provide a unified platform for efficient data mining and rational drug discovery. hilarispublisher.com
Investigation of Broader Biological Activities and Therapeutic Targets
The pyrimidine scaffold is a core component of many biologically active compounds. rsc.org Derivatives of this compound have the potential to exhibit a wide range of therapeutic effects. A key future direction is the systematic investigation of these potential activities.
Potential therapeutic areas to explore include:
Oncology: Many kinase inhibitors used in cancer therapy are based on pyrimidine and related heterocyclic scaffolds.
Infectious Diseases: Pyrimidine derivatives have shown promise as antimicrobial and antiviral agents.
Neurology: Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have been developed as sedative and anxiolytic agents. rsc.org
Inflammatory Diseases: Certain pyrimidine derivatives can modulate inflammatory pathways and may be useful in treating autoimmune disorders.
A systematic screening cascade could be employed to test a library of derivatives against a panel of diverse biological targets to uncover novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-Dichloro-2-methylpyrimidine, and how can reaction conditions be optimized?
- Answer : A common precursor for synthesizing chlorinated pyrimidines is 4,6-Dihydroxy-2-methylpyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For this compound, regioselective chlorination must be controlled by adjusting reaction temperature (e.g., 80–110°C) and stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include a data-to-parameter ratio >15 and R-factor <0.05, as seen in related pyrimidine derivatives . Complementary techniques like ¹H/¹³C NMR (e.g., distinguishing Cl-substituted carbons at δ 150–160 ppm) and high-resolution mass spectrometry (HRMS) should corroborate molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Due to its reactivity and potential respiratory/eye irritation (GHS H319/H335), use PPE (gloves, goggles, fume hood), and avoid contact with oxidizing agents. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing Cl groups activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at positions 4 and 5. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or molecular electrostatic potentials. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (e.g., K₂CO₃) to enhance yields .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyrimidines, such as deviations in planarity?
- Answer : Discrepancies in planarity (e.g., methoxy group deviation in ) arise from steric or electronic effects. Compare experimental SC-XRD data with gas-phase DFT-optimized geometries to distinguish intrinsic molecular distortions from crystal packing forces. Refinement protocols (e.g., Hirshfeld surface analysis) further validate intermolecular interactions like Cl···N contacts .
Q. How can this compound be functionalized to explore its biological activity?
- Answer : Introduce pharmacophores via SNAr or metal-catalyzed coupling. For example:
- Antimicrobial agents : Attach triazole or sulfonamide groups at position 4/5.
- Kinase inhibitors : Modify the methyl group with hydrophobic substituents to enhance target binding.
Biological assays (e.g., MIC tests, enzyme inhibition) should follow OECD guidelines, with dose-response curves (IC₅₀) and toxicity profiling .
Q. What analytical methods are suitable for detecting trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
